molecular formula C19H30O4S2 B4965040 1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate

1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate

Cat. No.: B4965040
M. Wt: 386.6 g/mol
InChI Key: DNXQKCAJAHKMCV-UHFFFAOYSA-N
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Description

1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of butylsulfinyl groups attached to a propan-2-yl backbone, which is further esterified with 4-methylbenzoate. The unique structural features of this compound make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Propan-2-yl Backbone: The initial step involves the preparation of the propan-2-yl backbone through a series of reactions, such as alkylation or reduction.

    Introduction of Butylsulfinyl Groups: The butylsulfinyl groups are introduced via sulfoxidation reactions, where butyl sulfides are oxidized to sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification with 4-Methylbenzoate: The final step involves the esterification of the propan-2-yl backbone with 4-methylbenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfoxide groups can be further oxidized to sulfones using strong oxidizing agents like potassium permanganate or peracids.

    Reduction: The sulfoxide groups can be reduced back to sulfides using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the 4-methylbenzoate moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate involves its interaction with molecular targets through its functional groups. The sulfoxide groups can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate is unique due to its combination of butylsulfinyl and 4-methylbenzoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in multiple fields make it a valuable compound for research and development.

Properties

IUPAC Name

1,3-bis(butylsulfinyl)propan-2-yl 4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4S2/c1-4-6-12-24(21)14-18(15-25(22)13-7-5-2)23-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXQKCAJAHKMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(CS(=O)CCCC)OC(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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